molecular formula C22H22 B12606310 3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene CAS No. 650608-84-7

3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene

Cat. No.: B12606310
CAS No.: 650608-84-7
M. Wt: 286.4 g/mol
InChI Key: YTEWQHVDDMOPEZ-UHFFFAOYSA-N
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Description

3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene is a complex organic compound with a unique structure that combines cyclopentadiene and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions to form the cyclopentadiene moiety . Subsequent steps may include alkylation, cyclization, and functional group modifications to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, modifying the compound’s reactivity and functionality.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Halogens, alkyl halides, and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene is unique due to its combination of cyclopentadiene and naphthalene structures, providing a versatile platform for chemical modifications and applications. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

650608-84-7

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

3-(2-cyclopenta-1,3-dien-1-ylpropan-2-yl)-2-methyl-3H-cyclopenta[a]naphthalene

InChI

InChI=1S/C22H22/c1-15-14-20-18-11-7-4-8-16(18)12-13-19(20)21(15)22(2,3)17-9-5-6-10-17/h4-9,11-14,21H,10H2,1-3H3

InChI Key

YTEWQHVDDMOPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1C(C)(C)C3=CC=CC3)C=CC4=CC=CC=C42

Origin of Product

United States

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